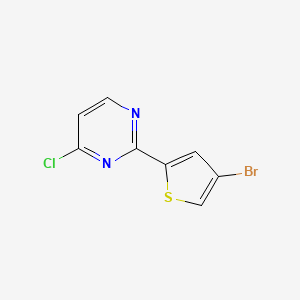![molecular formula C19H23ClN2O B13444911 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its significant role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs, including antihistamines like cetirizine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of a base such as diisopropyl ethyl amine and a catalyst like sodium iodide . This method is noted for being easy, inexpensive, and reproducible, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, the production of this compound follows a scalable method that ensures high yield and purity. The process involves the use of commercially available starting materials and straightforward reaction conditions, which contribute to the efficiency and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying the interactions of piperazine derivatives with biological systems.
Industry: It is used in the manufacture of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. For instance, in the case of cetirizine, it acts as an H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The molecular pathways involved include the inhibition of histamine binding to its receptors, which prevents the cascade of allergic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A widely used antihistamine that shares a similar structure and mechanism of action.
Levocetirizine: The R-enantiomer of cetirizine, which has a higher affinity for the H1 receptor and is used to treat allergic rhinitis and urticaria.
Hydroxyzine: Another antihistamine that is metabolized into cetirizine in the body.
Uniqueness
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific structural features that allow it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions and its role in the production of effective antihistamines highlight its importance in both research and industry .
Eigenschaften
Molekularformel |
C19H23ClN2O |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-4-7-17(15-18)19(16-5-2-1-3-6-16)22-11-9-21(10-12-22)13-14-23/h1-8,15,19,23H,9-14H2 |
InChI-Schlüssel |
JFZLJOYOGVDNAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
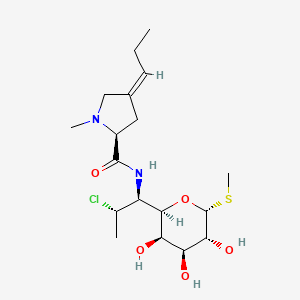
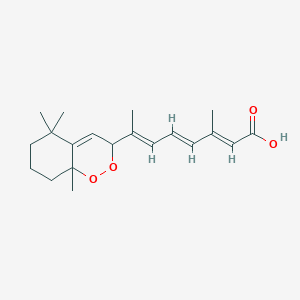
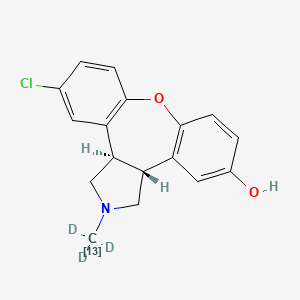
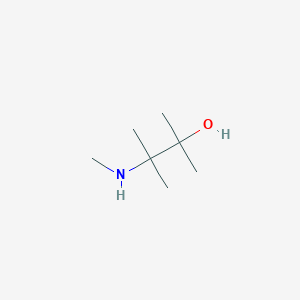
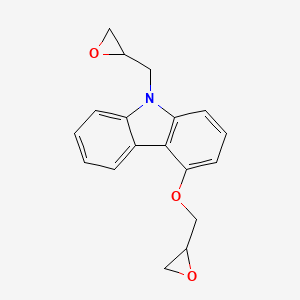
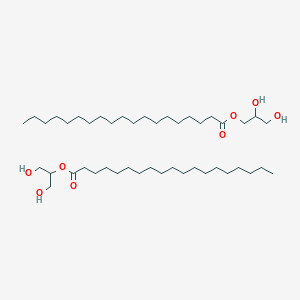
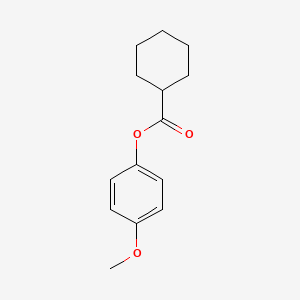

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
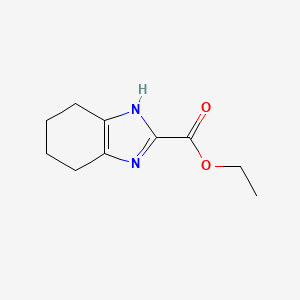

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
